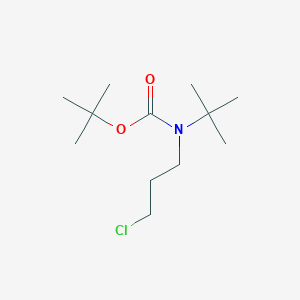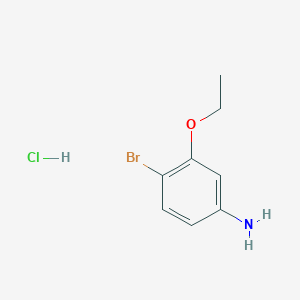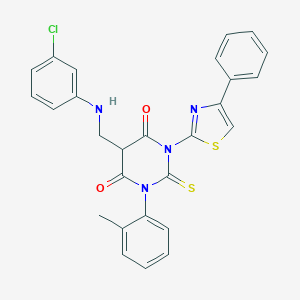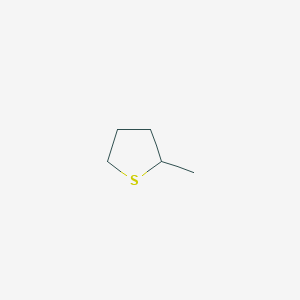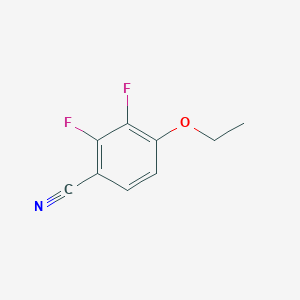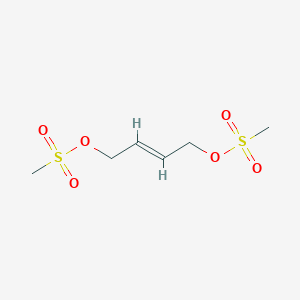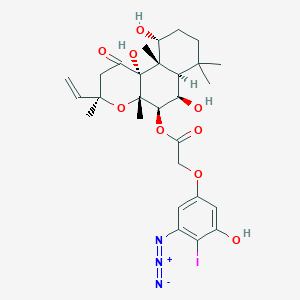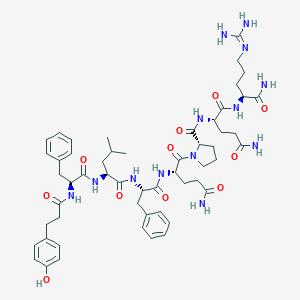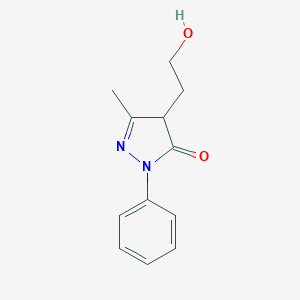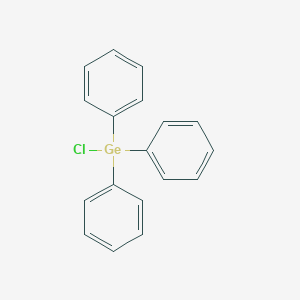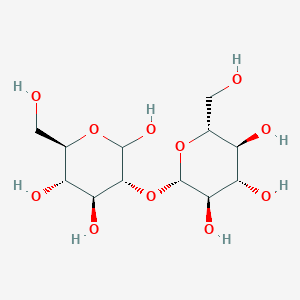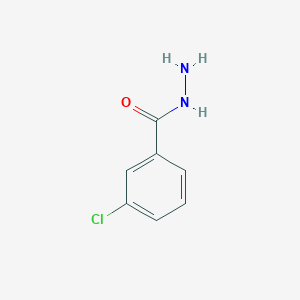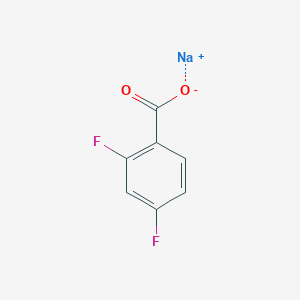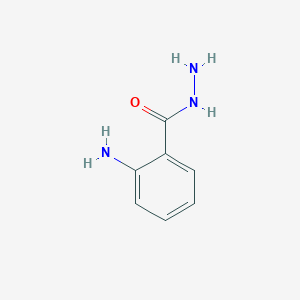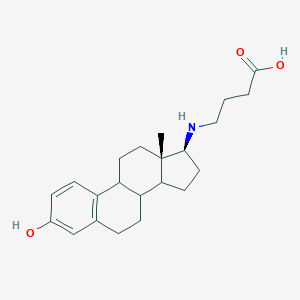
Proacame
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proacame is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. Proacame has been shown to have several biochemical and physiological effects, which make it a promising candidate for research purposes.
作用机制
The mechanism of action of Proacame is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Proacame has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Proacame has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. These mechanisms of action may contribute to the anticancer and antimicrobial properties of Proacame.
生化和生理效应
Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. Proacame has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. Proacame has also been shown to have neuroprotective effects and to enhance memory and learning. These effects may be due to the ability of Proacame to cross the blood-brain barrier and interact with various neurotransmitter systems.
实验室实验的优点和局限性
Proacame has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. Proacame is also relatively stable and can be stored for long periods of time. However, Proacame has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for research on Proacame. One direction is to investigate the potential applications of Proacame in cancer research, microbiology, and neuroscience. Another direction is to study the mechanism of action of Proacame in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of Proacame and to investigate its potential side effects.
Conclusion
Proacame is a promising compound for scientific research with potential applications in cancer research, microbiology, and neuroscience. Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
合成方法
Proacame can be synthesized using various methods, including the Pinner reaction, Skraup synthesis, and Mannich reaction. The Pinner reaction involves the reaction of acridine with an acid chloride in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of a phenol with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Mannich reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a base catalyst. These methods have been used to synthesize Proacame with varying yields and purity.
科学研究应用
Proacame has been studied for its potential applications in various areas of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, Proacame has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbiology, Proacame has been shown to have antimicrobial properties against various bacteria and fungi. In neuroscience, Proacame has been shown to have neuroprotective effects and to enhance memory and learning.
属性
CAS 编号 |
137525-09-8 |
|---|---|
产品名称 |
Proacame |
分子式 |
C22H31NO3 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |
InChI 键 |
XVHWIBHQOHTZNS-LPUGWFBSSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
同义词 |
N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



